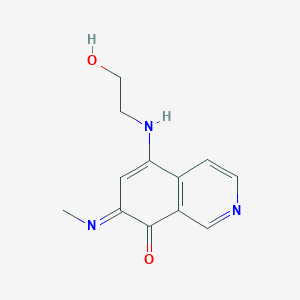
Caulibugulone F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caulibugulone F is a novel secondary metabolite originally extracted from the marine bryozoan Caulibugula intermis It belongs to the family of isoquinoline quinones and iminoquinones, which are known for their cytotoxic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of caulibugulones, including Caulibugulone F, typically starts from a readily available isoquinoline dione. The general synthetic route involves the following steps:
Oxidation: The starting material, 5-hydroxyisoquinoline, is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
Caulibugulone F undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species.
Reduction: It can be reduced under specific conditions to yield different isoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) bis(trifluoroacetate) (PIFA) in water-ethanol mixture.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Reactive oxygen species and oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Caulibugulone F has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of isoquinoline quinones and iminoquinones.
Biology: It is studied for its cytotoxic effects on various cell lines, making it a potential candidate for anticancer research.
Medicine: It is investigated for its ability to inhibit specific enzymes, such as the Cdc25 family of phosphatases, which are involved in cell cycle regulation.
Mecanismo De Acción
Caulibugulone F exerts its effects through multiple mechanisms:
Enzyme Inhibition: It selectively inhibits the Cdc25 family of phosphatases, leading to cell cycle arrest in the G1 and G2/M phases.
Reactive Oxygen Species Generation: It generates reactive oxygen species, which can cause oxidative damage to cellular components.
Protein Degradation: It induces the degradation of specific proteins, such as Cdc25A, through pathways independent of reactive oxygen species production.
Comparación Con Compuestos Similares
Caulibugulone F is part of a family of compounds that includes Caulibugulones A, B, C, D, and E. These compounds share a similar isoquinoline quinone or iminoquinone structure but differ in their specific substituents and biological activities. For example:
Caulibugulone A: Known for its potent inhibition of Cdc25B phosphatase.
Caulibugulone B: Exhibits strong cytotoxicity against various cancer cell lines.
Caulibugulone C: Has unique substitution patterns that affect its reactivity and biological activity.
This compound stands out due to its specific inhibition of Cdc25 phosphatases and its ability to generate reactive oxygen species, making it a unique and valuable compound for scientific research.
Propiedades
Número CAS |
662167-20-6 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one |
InChI |
InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3 |
Clave InChI |
WLSYCPCYTGRLHZ-UHFFFAOYSA-N |
SMILES canónico |
CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


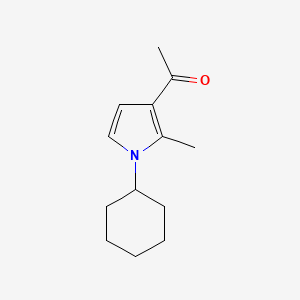
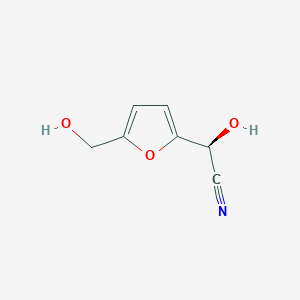
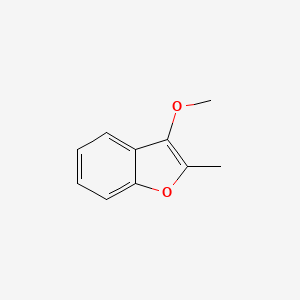
![2-Chloro-N-[(furan-2-yl)methyl]-3-nitro-4-phenoxybenzene-1-sulfonamide](/img/structure/B12884661.png)
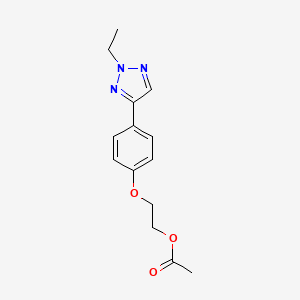
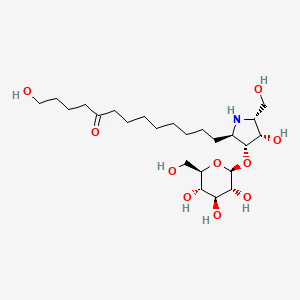

![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
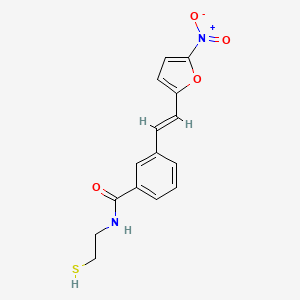
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
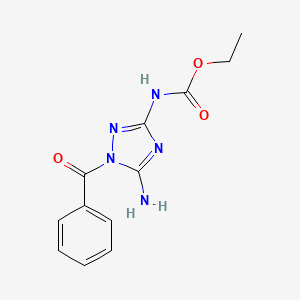
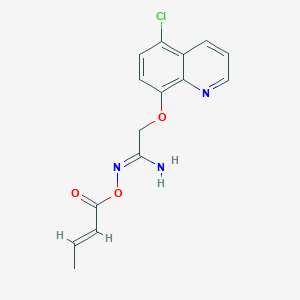

![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
